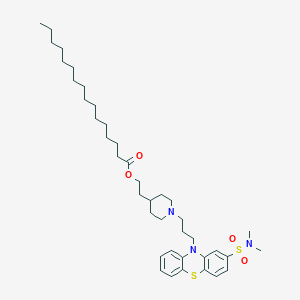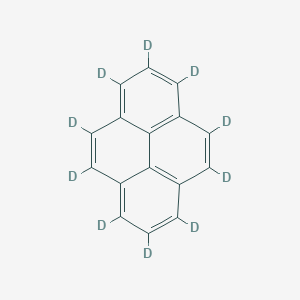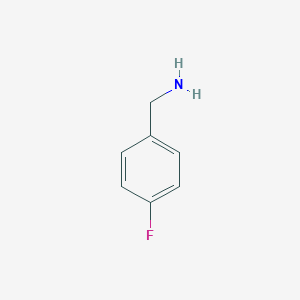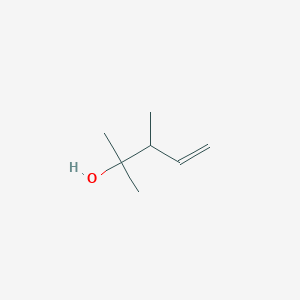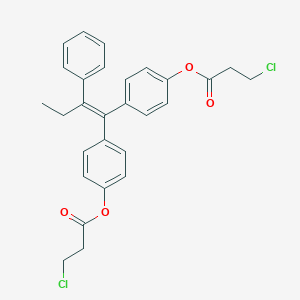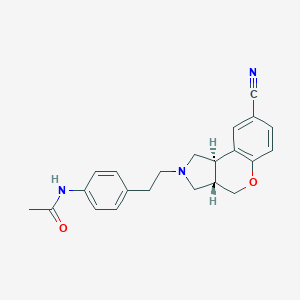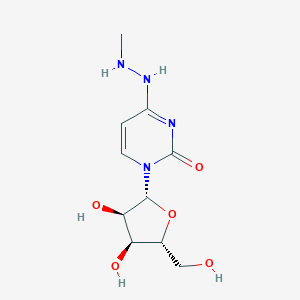
5-(Bromoacetyl)-2-oxoindoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(Bromoacetyl)-2-oxoindoline typically involves strategies that ensure the introduction of the bromoacetyl functional group into the indoline scaffold in a controlled and efficient manner. One common approach includes the halogenation of acetyl-indoline precursors, leveraging the reactivity of the bromine atom for subsequent coupling reactions or further functional group transformations. Such methodologies are crucial for constructing the bromoacetyl moiety accurately within the molecular framework.
Molecular Structure Analysis
The molecular structure of 5-(Bromoacetyl)-2-oxoindoline is characterized by the presence of a bromoacetyl group attached to an indoline ring system, which itself contains an oxo group at the 2-position. This structural arrangement imparts significant reactivity to the molecule, influencing its behavior in chemical reactions and its interaction with various biological targets. Structural analyses, often involving X-ray crystallography or NMR spectroscopy, provide insights into the spatial arrangement of atoms within the molecule and the electronic environment surrounding the reactive centers.
Chemical Reactions and Properties
5-(Bromoacetyl)-2-oxoindoline participates in a variety of chemical reactions, owing to the electrophilic nature of the bromoacetyl group and the nucleophilic character of the indoline nitrogen. It can undergo nucleophilic substitution reactions, enabling the formation of carbon-nitrogen and carbon-oxygen bonds. Additionally, the compound can be used in cyclization reactions to generate complex heterocyclic structures, illustrating its utility in the synthesis of biologically active compounds and natural product analogs.
Physical Properties Analysis
The physical properties of 5-(Bromoacetyl)-2-oxoindoline, including its melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both polar (bromoacetyl) and relatively nonpolar (indoline) segments within the molecule affects its phase behavior, solubility in various solvents, and interactions with other molecules. These properties are essential for devising suitable conditions for its handling, purification, and application in chemical synthesis.
Chemical Properties Analysis
The chemical properties of 5-(Bromoacetyl)-2-oxoindoline are largely defined by the reactivity of the bromoacetyl group and the indoline nitrogen. The bromoacetyl moiety can act as an electrophile in substitution reactions, while the indoline nitrogen can participate in nucleophilic attacks. The compound's ability to engage in diverse chemical transformations makes it a valuable reagent in the development of new synthetic methodologies and the exploration of reaction mechanisms.
For further detailed exploration and specific studies related to the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of 5-(Bromoacetyl)-2-oxoindoline, the following sources provide comprehensive scientific insights:
- Synthesis and reactions of 2-bis(methylthio)methylene-1-methyl-3-oxoindole: A facile access to benzo- and heterocyclo-fused carbazoles and indoles (Rao et al., 1999)
- Metal-free synthesis of 3,3-disubstituted oxoindoles by iodine(III)-catalyzed bromocarbocyclizations (Fabry et al., 2012)
- Ultrasound-assisted synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives (Ghahremanzadeh et al., 2011)
Applications De Recherche Scientifique
Neurohypophyseal Hormone Action : Bromoacetyl-oxytocin, a derivative of 5-(Bromoacetyl)-2-oxoindoline, acts as an irreversible inhibitor of neurohypophyseal hormone action. This compound may serve as an affinity label for neurohypophyseal hormone receptor molecules (Walter et al., 1972).
Biologically Active Compounds in Drug Discovery : Synthesized derivatives of 2-oxoindolines, including 5-(Bromoacetyl)-2-oxoindoline, show potential as biologically active compounds in drug discovery and pharmacological research (Bolotov et al., 1985).
Inhibition of Thymidylate Synthetase : 5-(alpha-Bromoacetyl)-2'-deoxyuridine 5'-phosphate, a related compound, is an irreversible inhibitor of thymidylate synthetase from Lactobacillus casei, with potential implications in bacterial cell functions (Brouillette et al., 1979).
Anticholinergic Drugs Development : N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, a compound related to 5-(Bromoacetyl)-2-oxoindoline, show potential as a new class of anticholinergic drugs (Siddiqui et al., 2013).
Cancer Treatment : Novel 2-oxoindoline-based hydroxamic acids, related to 5-(Bromoacetyl)-2-oxoindoline, show potent cytotoxicity against human cancer cell lines. These compounds target histone deacetylases, suggesting a new treatment method for cancer (Huong et al., 2015).
Synthesis of Medicines and Pesticides : 5-(Bromoacetyl) salicylamide, another derivative, can be synthesized with high selectivity and yield, making it an important intermediate for medicine and pesticide production (Cheng-li, 2006).
Propriétés
IUPAC Name |
5-(2-bromoacetyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZVVMOQHTDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CBr)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622421 | |
| Record name | 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromoacetyl)-2-oxoindoline | |
CAS RN |
105316-98-1 | |
| Record name | 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

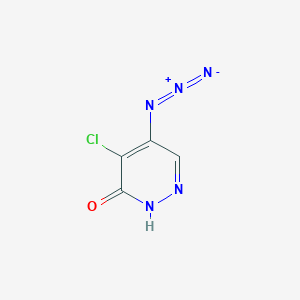
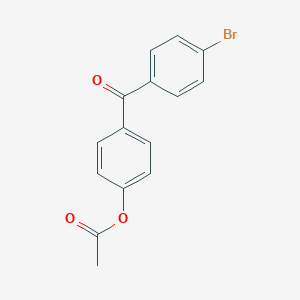
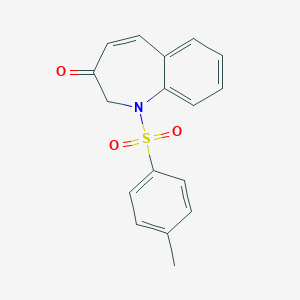
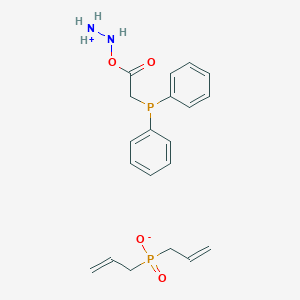
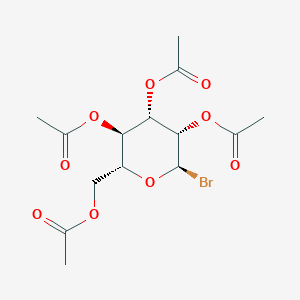
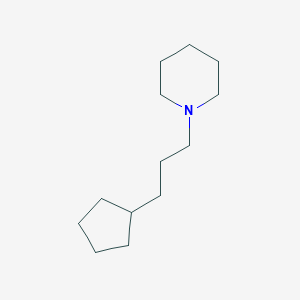
![[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B26439.png)
